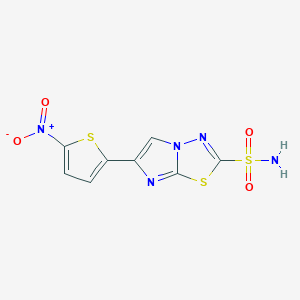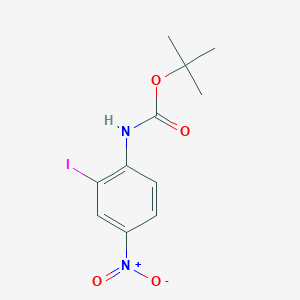
Tert-butyl 4-nitro-2-iodophenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-nitro-2-iodophenylcarbamate, also known as TBNIPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBNIPC is a yellow crystalline powder that is synthesized through a complex process involving several chemical reactions.
Aplicaciones Científicas De Investigación
1. Field: Polymer Chemistry and Food Contact Materials
Summary:
Tert-butyl 4-nitro-2-iodophenylcarbamate (referred to as “Irgafos 168” or “I-168”) is commonly used as a secondary antioxidant (AO) in the production of polymers, particularly those used in food contact articles. These polymers undergo multiple processing steps, which can lead to thermo-oxidative and thermo-mechanical degradation. AOs like I-168 are added to prevent polymer degradation during thermal processing and provide long-term stability to food contact materials.
Methods of Application:
I-168 is incorporated into polymer formulations during their synthesis. It acts as a stabilizer by scavenging free radicals generated during processing and storage. The compound’s chemical structure allows it to inhibit oxidation reactions effectively.
Experimental Procedures:
Results and Outcomes:
- Safety Assessment : Extensive toxicological data review indicates that I-168 and its degradation products (including I-168ate) do not pose safety concerns. An acceptable daily intake (ADI) of 1 mg/kg bw/day (20 ppm) was derived based on chronic toxicity studies in rats .
2. Field: Alzheimer’s Disease Research
Summary:
In vitro studies have explored the potential of I-168 derivatives (such as M4) in preventing astrocyte cell death induced by amyloid-beta (Aβ) 1-42. Additionally, in vivo investigations using a scopolamine-induced Alzheimer’s disease (AD) model have examined the ability of M4 to inhibit amyloidogenesis .
Methods of Application:
Experimental Procedures:
Results and Outcomes:
Propiedades
IUPAC Name |
tert-butyl N-(2-iodo-4-nitrophenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IN2O4/c1-11(2,3)18-10(15)13-9-5-4-7(14(16)17)6-8(9)12/h4-6H,1-3H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPGEGLMPANJTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427763 |
Source


|
| Record name | tert-butyl 4-nitro-2-iodophenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-nitro-2-iodophenylcarbamate | |
CAS RN |
171513-06-7 |
Source


|
| Record name | tert-butyl 4-nitro-2-iodophenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

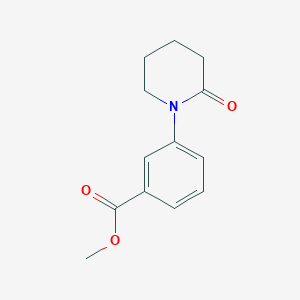
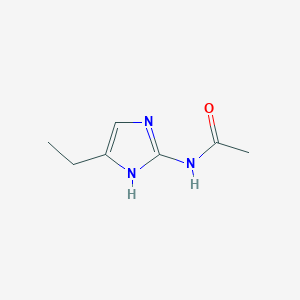
![Ethyl 8-amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B61313.png)
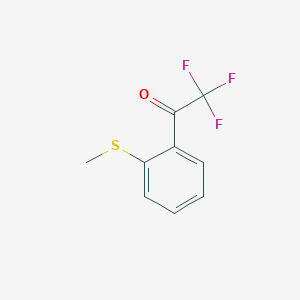
![4-{[(2-tert-Butoxy-2-oxoethyl)amino]methyl}cyclohexane-1-carboxylic acid](/img/structure/B61326.png)
![5-Chloro-1-[4-(trifluoromethoxy)phenyl]tetrazole](/img/structure/B61328.png)
![3-[Bis(cyanomethyl)amino]propanenitrile](/img/structure/B61329.png)
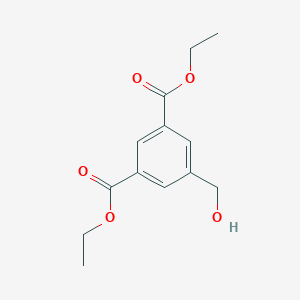
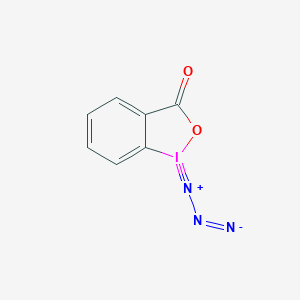
![N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide](/img/structure/B61333.png)
![Furo[2,3-b]pyridin-5-ol](/img/structure/B61338.png)
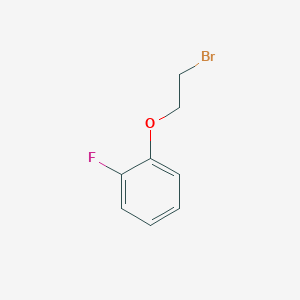
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-methyl-, (1R,2R,4R)-(9CI)](/img/structure/B61343.png)
